molecular formula C17H20N2O3S B11168791 Ethyl {2-[(4-phenylbutanoyl)amino]-1,3-thiazol-4-yl}acetate

Ethyl {2-[(4-phenylbutanoyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B11168791
M. Wt: 332.4 g/mol
InChI Key: KMQQTOJEJNEPTR-UHFFFAOYSA-N
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Description

Ethyl {2-[(4-phenylbutanoyl)amino]-1,3-thiazol-4-yl}acetate is an organic compound with a complex structure that includes a thiazole ring, an ethyl ester group, and a phenylbutanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-[(4-phenylbutanoyl)amino]-1,3-thiazol-4-yl}acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

    Introduction of the Phenylbutanoyl Group: The phenylbutanoyl group can be introduced via an acylation reaction using phenylbutanoyl chloride and a suitable base such as triethylamine.

    Esterification: The final step involves the esterification of the thiazole derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(4-phenylbutanoyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Ethyl {2-[(4-phenylbutanoyl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl {2-[(4-phenylbutanoyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl {2-[(4-phenylbutanoyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other similar compounds, such as:

    Ethyl {2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}acetate: Similar structure but with a methoxybenzyl group instead of a phenylbutanoyl group.

    Methyl {2-[(4-aminobenzoyl)amino]-1,3-thiazol-4-yl}acetate: Similar structure but with a methyl ester and an aminobenzoyl group.

    Ethyl {2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetate: Similar structure but with a fluorophenyl group.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 2-[2-(4-phenylbutanoylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H20N2O3S/c1-2-22-16(21)11-14-12-23-17(18-14)19-15(20)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12H,2,6,9-11H2,1H3,(H,18,19,20)

InChI Key

KMQQTOJEJNEPTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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